molecular formula C25H50N4O B14575888 N,N'-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea CAS No. 61683-05-4

N,N'-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea

Cat. No.: B14575888
CAS No.: 61683-05-4
M. Wt: 422.7 g/mol
InChI Key: YGVWWMUTAVOCPV-UHFFFAOYSA-N
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Description

N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea is a synthetic organic compound with the molecular formula C25H50N4O. It is known for its unique structure, which includes two piperidine rings substituted with ethyl and methyl groups, connected by a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea: A closely related compound with similar structural features.

    N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide: Another derivative with a different functional group.

    Tris(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl) borate: A borate ester with similar piperidine rings.

Uniqueness

N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea is unique due to its specific urea linkage and the presence of multiple ethyl and methyl groups on the piperidine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

61683-05-4

Molecular Formula

C25H50N4O

Molecular Weight

422.7 g/mol

IUPAC Name

1,3-bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea

InChI

InChI=1S/C25H50N4O/c1-11-22(7)15-19(17(5)24(9,13-3)28-22)26-21(30)27-20-16-23(8,12-2)29-25(10,14-4)18(20)6/h17-20,28-29H,11-16H2,1-10H3,(H2,26,27,30)

InChI Key

YGVWWMUTAVOCPV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)NC(=O)NC2CC(NC(C2C)(C)CC)(C)CC)C

Origin of Product

United States

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